N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate
Overview
Description
N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C17H24ClNO6 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1292152 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The study on the molecular structure and characteristics of bis(2-methoxy-4-allylphenyl)oxalate revealed insights into the chemical behavior of this compound, comparing theoretical predictions with experimental observations. The research focused on the compound's synthesized structure, vibrational frequencies, NMR chemical shifts, and potential for non-linear optical (NLO) properties, along with thermodynamic properties (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).
Reaction Mechanisms
- The Simmons-Smith reaction, involving the cyclopropanation of alkenes with metal carbenoids, was explored to understand the reaction pathways of this chemical process. The study provided valuable insights into the mechanisms of cyclopropanation, which could be relevant for the synthesis or modification of compounds similar to N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate (Nakamura, Hirai, & Nakamura, 2003).
Potential Applications
- The synthesis and antibacterial activity of related compounds, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, were investigated. These compounds, after being condensed with aromatic aldehydes and ketones, showed significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Properties
IUPAC Name |
N-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-3-5-13-12-14(16)6-7-15(13)19-11-9-17-8-4-10-18-2;3-1(4)2(5)6/h3,6-7,12,17H,1,4-5,8-11H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYVEZBRBINRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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